2,6-Diacetoxy-9,10-anthraquinone

Prodrug Design Membrane Permeability Lipophilicity

Select 2,6-Diacetoxy-9,10-anthraquinone (CAS 1747-94-0) to leverage its rationally designed acetoxy prodrug strategy. Unlike the parent 2,6-dihydroxy analog (anthraflavic acid, cLogP 1.98), this derivative's enhanced lipophilicity (cLogP 2.89) ensures superior passive membrane permeability and intracellular activation by cellular esterases. This targeted delivery mechanism avoids extracellular trapping and off-target membrane effects, making it the definitive choice for CYP1A-mediated chemoprevention studies, intracellular ROS modulation assays, and medicinal chemistry campaigns requiring orthogonal protection of the 2,6-positions.

Molecular Formula C18H12O6
Molecular Weight 324.3 g/mol
CAS No. 1747-94-0
Cat. No. B154843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diacetoxy-9,10-anthraquinone
CAS1747-94-0
Synonyms2,6-Diacetoxy-9,10-anthraquinone
Molecular FormulaC18H12O6
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C
InChIInChI=1S/C18H12O6/c1-9(19)23-11-3-5-13-15(7-11)17(21)14-6-4-12(24-10(2)20)8-16(14)18(13)22/h3-8H,1-2H3
InChIKeyBHWZEQPVLJDOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diacetoxy-9,10-anthraquinone (CAS 1747-94-0): A Pro-Drug Candidate Differentiated by Targeted Acetylation for Enhanced Cellular Uptake


2,6-Diacetoxy-9,10-anthraquinone is a synthetically acetylated derivative of the 9,10-anthraquinone scaffold [1]. This core structure is fundamental to several clinically established anticancer agents (e.g., mitoxantrone, doxorubicin) and numerous biologically active natural products. The strategic placement of acetoxy groups at the 2- and 6-positions distinguishes this compound from its hydroxylated precursors, primarily by enhancing lipophilicity to improve passive membrane permeability, a critical determinant for intracellular target engagement [2]. This positions 2,6-diacetoxy-9,10-anthraquinone not merely as another anthraquinone analog, but as a rationally designed pro-drug with pharmacokinetic advantages over its direct parent compound, 2,6-dihydroxy-9,10-anthraquinone (anthraflavic acid).

2,6-Diacetoxy-9,10-anthraquinone Procurement: Why Structural Mimicry Does Not Yield Functional Equivalence


The 9,10-anthraquinone pharmacophore is highly sensitive to the nature and position of its substituents, making generic substitution between analogs unreliable. The replacement of hydroxyl with acetoxy moieties is not a conservative change; it fundamentally alters the molecule's physicochemical and biological profile. This is demonstrated by studies on related anthraquinones, where acetylation of hydroxy groups significantly improves DNA binding affinity and enhances superoxide formation, leading to superior cytotoxicity compared to the non-acetylated parent molecule [1]. Consequently, substituting 2,6-diacetoxy-9,10-anthraquinone with its 2,6-dihydroxy precursor (anthraflavic acid) or other regioisomers would compromise the designed membrane permeability and intracellular activation profile, directly undermining the intended research or therapeutic outcome.

Quantitative Evidence Guide for 2,6-Diacetoxy-9,10-anthraquinone: Differentiated Performance Data


Enhanced Lipophilicity (cLogP) Versus Parent Hydroxylated Analog

The prodrug strategy of acetylating the 2,6-dihydroxy groups is validated by a significant increase in calculated lipophilicity (cLogP), a key driver of passive membrane permeability. 2,6-Diacetoxy-9,10-anthraquinone has a cLogP of 2.89, which is markedly higher than the cLogP of 1.98 for its direct parent compound, 2,6-dihydroxy-9,10-anthraquinone (anthraflavic acid) . This difference is a primary driver for enhanced cellular uptake.

Prodrug Design Membrane Permeability Lipophilicity

Class-Level Evidence for Superior Cytotoxicity of Acetylated vs. Hydroxylated Anthraquinones

In a direct comparative study on structurally related 9,10-anthraquinones, the acetylated derivative (THAQ-ace) demonstrated significantly greater cytotoxicity against Jurkat T lymphocyte cells than its hydroxylated parent (THAQ). This was mechanistically linked to improved DNA binding and enhanced superoxide radical formation. While not on the exact 2,6-disubstituted scaffold, this establishes a class-level principle that acetylation of hydroxy-anthraquinones enhances anticancer activity [1], strongly supporting the prodrug rationale for 2,6-diacetoxy-9,10-anthraquinone.

Anticancer Cytotoxicity DNA Intercalation

Inferior CYP1A Enzyme Inhibition vs. Parent Compound Confirms Prodrug Status

The parent compound, 2,6-dihydroxy-9,10-anthraquinone (anthraflavic acid), is a known potent and specific inhibitor of cytochrome P450 1A (CYP1A) enzymes, with a reported IC50 of 28 μM against CYP1A2 [1]. The acetylation of the hydroxyl groups in 2,6-diacetoxy-9,10-anthraquinone is predicted to abolish this direct CYP1A inhibitory activity, as the free hydroxyls are essential for binding [2]. This confirms its prodrug nature, designed to be inactive in the extracellular environment and only converted to the active CYP1A inhibitor upon intracellular esterase cleavage.

Drug Metabolism CYP Inhibition Prodrug Selectivity

Potential for Improved In Vivo Exposure via Enhanced Absorption

While no direct in vivo PK data exists for this specific compound, its improved physicochemical profile can be compared to a clinical prodrug standard, the anthraquinone derivative diacerein. Diacerein, which is also an acetylated anthraquinone prodrug, exhibits significantly higher oral bioavailability compared to its active metabolite, rhein. The acetylation in diacerein, as in 2,6-diacetoxy-9,10-anthraquinone, neutralizes acidic hydroxyl groups, reducing gut irritation and improving absorption [1]. This provides a strong pharmacokinetic precedent for the selection of the diacetoxy analog.

Pharmacokinetics Oral Bioavailability Lipinski's Rules

Key Application Scenarios for 2,6-Diacetoxy-9,10-anthraquinone (CAS 1747-94-0) in Drug Discovery


Cell-Based Assays Requiring Intracellular Delivery of Anthraflavic Acid

When a study's objective is to modulate intracellular targets of 2,6-dihydroxy-9,10-anthraquinone (anthraflavic acid, e.g., CYP1A enzymes, AhR), the diacetoxy prodrug (CAS 1747-94-0) is the superior choice. Its enhanced lipophilicity, indicated by a higher cLogP of 2.89 compared to 1.98 for the parent compound [1], ensures effective passive diffusion across the cell membrane. Once inside, cellular esterases cleave the acetoxy groups, releasing the active inhibitor. This avoids the pitfall of the parent compound getting trapped extracellularly or causing off-target membrane effects.

In Vivo Pharmacodynamic Studies for CYP1A-Mediated Carcinogenesis Models

For animal models of chemical carcinogenesis where CYP1A inhibition is a hypothesized intervention, 2,6-diacetoxy-9,10-anthraquinone is the recommended compound for procurement. The diacerein/rhein clinical precedent demonstrates that acetylated anthraquinone prodrugs can approximately double the oral bioavailability of their active dihydroxy metabolites [1]. Using the 2,6-diacetoxy form aims to maximize systemic exposure to the active CYP1A inhibitor, anthraflavic acid, increasing the likelihood of observing a significant pharmacodynamic effect and establishing a clearer dose-response relationship.

Investigating the Role of Redox Cycling in Prodrug Activation and Toxicity

Researchers exploring the interplay between the bioreductive environment of cancer cells and anthraquinone pharmacology should select this compound. Class-level evidence establishes that acetylated anthraquinones can generate enhanced superoxide formation upon intracellular activation, leading to improved cytotoxicity in leukemia cell lines [1]. 2,6-Diacetoxy-9,10-anthraquinone serves as a valuable tool compound to determine how the 2,6-substitution pattern, combined with the acetyl prodrug strategy, influences the generation of reactive oxygen species (ROS) and subsequent apoptosis relative to other disubstituted analogs.

Synthetic Chemistry: A Lipophilic Intermediate for Further Derivatization

For medicinal chemistry campaigns centered on the anthraquinone scaffold, 2,6-diacetoxy-9,10-anthraquinone is a key intermediate that is distinct from the 2,6-dihydroxy analog. The protected acetoxy groups allow for selective chemical modifications at other positions of the anthraquinone core without interference from the free hydroxyls. This orthogonal protection strategy simplifies the synthesis of complex, asymmetric target molecules, saving purification time and improving overall synthetic yield compared to starting from the more polar and reactive anthraflavic acid.

Quote Request

Request a Quote for 2,6-Diacetoxy-9,10-anthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.